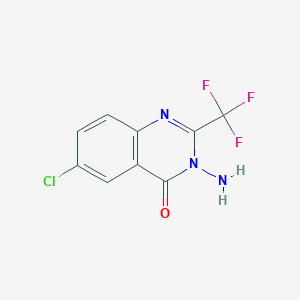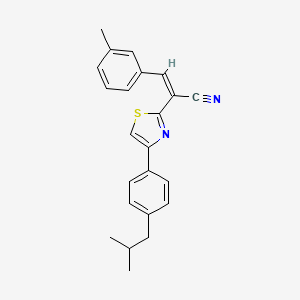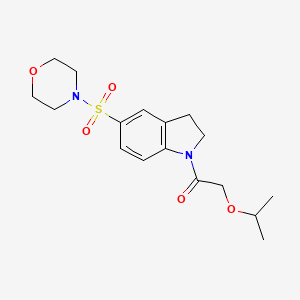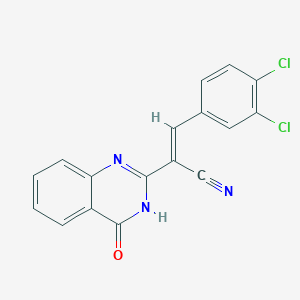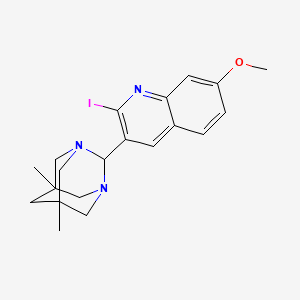
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane, also known as IQDMA, is a compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The compound is related to a family of 1,3-diazaadamantane derivatives. Research indicates the synthesis of new derivatives containing quinoline fragments, highlighting the potential for chemical modification and exploration of new compounds with varied applications (Arutyunyan et al., 2014).
Weak Interaction and Molecular Complex Formation
Studies on similar compounds, such as barbituric acid derivatives, have shown the formation of steady intermolecular "sandwich" complexes. This is facilitated by weak interactions like hydrogen bonds and π–π stacking, which could be relevant for the development of novel molecular assemblies or materials (Khrustalev et al., 2008).
Catalytic Applications
Research has also explored the use of similar compounds in catalytic processes. For instance, enantioselective palladium-catalyzed substitutions using sulfur-containing pyridine ligands have been studied, which could open avenues for asymmetric synthesis and catalysis (Chelucci & Cabras, 1996).
Chemosensor Development
Compounds similar to the one have been investigated for their potential as chemosensors. For example, derivatives of diaza-18-crown-6 have shown selective response to certain metal ions, indicating potential applications in metal ion detection and environmental monitoring (Prodi et al., 2001).
Synthesis of Analgesics
Another area of interest is the synthesis of analgesic compounds. Research combining diazaadamantane and monoterpene moieties has led to the creation of potent analgesics, suggesting that modifications to the core structure of (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane could yield therapeutically relevant compounds (Ponomarev et al., 2017).
Antibacterial Drug Development
There is evidence for the design and synthesis of derivatives for potent antibacterial activity against respiratory pathogens. This highlights the potential of such compounds in the development of new antibacterial drugs (Odagiri et al., 2013).
Propiedades
IUPAC Name |
2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-6-13-4-5-14(25-3)7-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFGRQCIVUJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=C(C=CC5=C4)OC)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

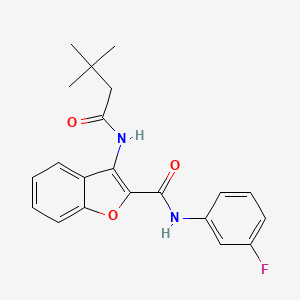
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)
